Carbamic acid, (2-methyl-3-thienyl)-, 1,1-dimethylethyl ester (9CI)
Description
Carbamic acid, (2-methyl-3-thienyl)-, 1,1-dimethylethyl ester (9CI) (CAS: 212570-42-8) is a carbamate derivative featuring a 2-methyl-3-thienyl substituent. Its molecular formula is C₁₀H₁₅NO₂S, with a molecular weight of 213.29 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its role as a protective group for amines via the tert-butoxycarbonyl (Boc) moiety . Its thienyl group introduces sulfur-containing heteroaromaticity, which can influence electronic properties and reactivity compared to purely aliphatic or aromatic analogs.
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
tert-butyl N-(2-methylthiophen-3-yl)carbamate |
InChI |
InChI=1S/C10H15NO2S/c1-7-8(5-6-14-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12) |
InChI Key |
ATEQLZAXHZPRSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2-methyl-3-thienyl)-, 1,1-dimethylethyl ester (9CI) typically involves the reaction of 2-methyl-3-thienylamine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-methyl-3-thienyl)-, 1,1-dimethylethyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, (2-methyl-3-thienyl)-, 1,1-dimethylethyl ester (9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, (2-methyl-3-thienyl)-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors. The 2-methyl-3-thienyl moiety may also play a role in binding to specific sites, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Steric Considerations: Bulky substituents like tetrahydroquinolinyl may hinder reaction kinetics, whereas the smaller thienyl group offers moderate steric bulk, balancing reactivity and accessibility.
- Chirality : Compounds like [(1R)-1-formyl-3-butenyl]-carbamate are chiral, making them valuable in asymmetric synthesis, unlike the achiral target compound.
Table 2: Hazard Profiles
Notes:
- The tetrahydroquinolinyl derivative has documented acute toxicity, whereas the target compound’s safety data remains less clear but likely aligns with standard Boc-protected intermediates.
Physicochemical Properties
Table 3: Molecular Properties
| Property | Target Compound | 2-Butenyl | (3-Methyltriazolyl) |
|---|---|---|---|
| PSA (Ų) | ~58.6 (estimated) | 38.3 | 78.8 |
| LogP | ~2.1 (estimated) | 1.8 | 0.9 |
| Hydrogen Bond Donors | 1 | 1 | 2 |
Insights :
Biological Activity
Carbamic acid, (2-methyl-3-thienyl)-, 1,1-dimethylethyl ester (9CI) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₃NO₂S
- Molecular Weight : 185.27 g/mol
- CAS Number : 14738325
The compound features a thienyl group which may contribute to its biological activity through interactions with various biological targets.
Carbamic acid esters often exhibit biological activities through several mechanisms:
- Enzyme Inhibition : Many carbamic acid derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission.
- Receptor Modulation : These compounds may interact with various receptors, influencing physiological responses.
In Vitro Studies
Research has indicated that carbamic acid derivatives can modulate inflammation and oxidative stress pathways. In particular:
- CYP450 Enzyme Induction : Some studies suggest that compounds similar to 9CI can induce cytochrome P450 enzymes, which play a significant role in drug metabolism and the detoxification of xenobiotics .
Case Study 1: Inhibition of Acetylcholinesterase
A study investigated the acetylcholinesterase inhibitory activity of various carbamate compounds. Results indicated that certain structural modifications enhance inhibitory potency. While specific data on 9CI was limited, the findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Study 2: Anti-inflammatory Effects
In vitro experiments demonstrated that carbamic acid derivatives could downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. This suggests a role in mitigating inflammatory responses, which could be beneficial in conditions like arthritis .
Data Table: Biological Activities of Carbamic Acid Derivatives
Q & A
What are the recommended synthetic methodologies for preparing carbamic acid derivatives like (2-methyl-3-thienyl)-, 1,1-dimethylethyl ester?
The synthesis typically involves reacting tert-butyl chloroformate with a substituted amine, such as 2-methyl-3-thienylamine, under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Traditional methods emphasize nucleophilic substitution at the carbonyl group . For stereoselective synthesis, asymmetric reduction using sodium borohydride in a solvent mixture (e.g., alcohol/halogenated solvent) at controlled temperatures (-15°C to 0°C) can achieve >99% chiral purity . Purification often employs recrystallization or chromatography to isolate high-purity products .
How can stereoselective synthesis of this compound be optimized for high enantiomeric excess?
Advanced approaches leverage chiral auxiliaries or catalysts. A patented method describes the use of sodium borohydride in a mixed solvent system (e.g., ethanol/dichloromethane) at subzero temperatures to minimize racemization. Monitoring reaction progress via chiral HPLC ensures enantiomeric excess (>99%). Kinetic resolution or enzymatic catalysis may further enhance selectivity .
What safety protocols are critical when handling this compound in laboratory settings?
Based on GHS classifications for analogous carbamates, the compound likely poses acute toxicity (Category 4), skin/eye irritation (Category 2), and respiratory hazards. Mandatory precautions include:
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid aerosol inhalation.
- First Aid: Immediate rinsing with water for skin/eye contact and artificial respiration for inhalation exposure .
What factors influence the stability of this carbamate ester during storage?
Stability is contingent on:
- Temperature : Store at 2–8°C to prevent thermal degradation.
- Moisture : Anhydrous conditions minimize hydrolysis of the tert-butyl ester group.
- Light : Amber vials reduce photolytic cleavage. Accelerated stability studies under varying pH (3–9) and temperature (25–40°C) are recommended to establish shelf life .
Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., tert-butyl signal at δ ~1.4 ppm).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion).
- HPLC : Chiral columns assess enantiopurity, while reverse-phase HPLC monitors degradation products .
How can researchers resolve contradictions in yield data across different synthesis routes?
Discrepancies often arise from reaction kinetics or purification efficacy. For example, solvent polarity impacts tert-butyl carbamate solubility, altering yields. Systematic DOE (Design of Experiments) can identify critical variables (e.g., solvent ratio, temperature). Comparative studies using LC-MS to quantify byproducts (e.g., hydrolyzed intermediates) clarify yield-loss mechanisms .
What strategies optimize reaction conditions for large-scale synthesis?
Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance amine reactivity.
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates carbamate formation.
- Scalability : Continuous flow reactors improve heat/mass transfer, reducing side reactions .
How can the biological activity of this compound be evaluated in preclinical studies?
- In Vitro Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) or receptor binding using fluorescence-based assays.
- SAR Studies : Modify the thienyl or tert-butyl group to correlate structure with activity. Toxicity profiling in cell lines (e.g., HepG2) assesses safety margins .
How does the 2-methyl-3-thienyl substituent affect reactivity compared to similar carbamates?
The thienyl group’s electron-rich aromatic system enhances nucleophilicity at the nitrogen, accelerating carbamate formation. Compared to phenyl analogs, the sulfur atom increases solubility in polar solvents but may reduce metabolic stability. Computational modeling (DFT) quantifies electronic effects on reaction pathways .
What methodologies assess the compound’s degradation under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
